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Technical Support Center: FCX-007 for Pediatric
RDEB
This technical support center provides guidance for researchers, scientists, and drug

development professionals on the use of FCX-007 (dabocemagene autoficel or D-Fi) for the

treatment of Recessive Dystrophic Epidermolysis Bullosa (RDEB) in pediatric patients.

Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of FCX-007 for pediatric RDEB patients?

A1: The dosage of FCX-007 for pediatric patients (≥2 years of age) in the Phase 3 DEFI-RDEB

clinical trial is a concentration of 1.0-3.0 x 10⁷ cells/mL, administered as 0.25 mL intradermal

injections. A maximum of 15 mL may be administered per treatment session.[1] For children

aged 2 to 6 years, the target wound size for inclusion is 5-50 cm², while for patients older than

6 years, it is 10-50 cm².[1]

Q2: How was the dosage for pediatric patients determined?

A2: The clinical trial protocols for FCX-007 have included pediatric patients. The Phase 1/2 trial

enrolled patients aged seven years and older, and the subsequent Phase 3 DEFI-RDEB trial

has included patients as young as two years old.[2][3] The dosage used in the Phase 3 trial is
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based on the findings from earlier clinical development, including the Phase 1/2 trial which

demonstrated safety and positive wound healing trends.[4]

Q3: Are there any specific considerations for administering FCX-007 to younger pediatric

patients?

A3: Yes, while the cell concentration and injection volume per site remain the same, the

inclusion criteria for the Phase 3 trial specify a smaller wound size for younger children (2-6

years) compared to older patients.[1] This suggests a consideration for the total treatment area

in relation to the patient's size. As with any pediatric procedure, careful consideration of the

patient's comfort, potential for movement during injection, and appropriate pain management

strategies are crucial.

Q4: What is the mechanism of action of FCX-007?

A4: FCX-007 is an autologous cell-based gene therapy. A patient's own dermal fibroblasts are

harvested, genetically modified ex vivo using a self-inactivating (SIN) lentiviral vector to carry

the COL7A1 gene, and then expanded.[4][5] These modified fibroblasts, which now produce

functional Type VII collagen (COL7), are injected intradermally into the patient's wounds.[5][6]

The expressed COL7 assembles into anchoring fibrils, which are essential for connecting the

epidermis to the dermis and restoring skin integrity.[5][6]

Q5: What are the expected outcomes of FCX-007 treatment?

A5: The primary goal of FCX-007 treatment is to promote wound healing and restore the

structural integrity of the skin. In the Phase 1/2 clinical trial, 80% of treated chronic wounds

showed at least 90% wound healing 12 weeks after the first injection.[7] The Phase 3 trial's

primary outcome measure is complete wound closure at 24 weeks.[8] Secondary objectives

include evaluating the expression of COL7 and the presence of new anchoring fibrils in the

treated skin.[4]
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Potential Cause Troubleshooting Step

Inadequate cell distribution

Ensure injections are administered intradermally

around the entire wound margin and across the

wound bed as per protocol.[4]

Insufficient cell dosage for wound size

While the concentration is fixed, ensure the total

volume administered is adequate for the wound

surface area, up to the maximum of 15 mL per

session.[1]

Underlying wound characteristics

Chronicity, depth, and infection status of the

wound can impact healing. Ensure proper

wound care and management of any infections

prior to and during treatment.

Patient-specific factors

Individual patient health, nutritional status, and

immune response can influence outcomes.

Monitor the patient's overall health and provide

supportive care.

Issue 2: Injection Site Reactions

Potential Cause Troubleshooting Step

Inflammatory response to injection

Short-lived erythema and discoloration at the

injection site have been reported and are

generally well-tolerated.[4] Monitor the site and

provide symptomatic relief if necessary.

Improper injection technique
Ensure intradermal injection to the papillary

dermis to avoid deeper tissue administration.[8]

Allergic reaction

Although unlikely with autologous cells, monitor

for any signs of a hypersensitivity reaction. The

clinical trial protocol excludes patients with

known allergies to product constituents.[3]
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Data Presentation
Table 1: FCX-007 Dosing and Administration for Pediatric Patients (Phase 3 DEFI-RDEB Trial)

Parameter Specification

Patient Population
≥2 years of age with a confirmed diagnosis of

RDEB[3]

Product Concentration 1.0-3.0 x 10⁷ cells/mL[1]

Injection Volume 0.25 mL per injection[1]

Maximum Volume per Session 15 mL[1]

Route of Administration Intradermal[1]

Treatment Sessions

Initial treatment at Day 1, with a second session

at Week 12. Additional treatments may be

considered at Weeks 24 and 36 for unclosed

wounds.[9]

Wound Size Inclusion (2-6 years) 5-50 cm²[1]

Wound Size Inclusion (>6 years) 10-50 cm²[1]

Table 2: Summary of Efficacy from Phase 1/2 Clinical Trial (NCT02810951)

Efficacy Endpoint Result Timepoint

Wound Healing

80% of treated chronic wounds

demonstrated at least 90%

healing[7]

12 weeks post-first injection

Wound Healing

80% (4/5) of treated areas

showed significant (>70%)

wound closure[10]

3 months after injection

COL7 Expression

Linear staining of C7 at the

dermal-epidermal junction was

observed[10]

3 months after injection
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Experimental Protocols
Protocol 1: Preparation and Administration of FCX-007

Patient Biopsy: Dermal fibroblasts are harvested from the patient via one set of three 3-4 mm

biopsies.[4]

Cell Culture and Expansion: The harvested fibroblasts are expanded in the laboratory under

cGMP conditions.[4]

Ex Vivo Gene Modification: The expanded fibroblasts are transduced with a self-inactivating

(SIN) lentiviral vector containing the COL7A1 gene.[4][5]

Final Product Formulation: The genetically modified autologous fibroblasts (FCX-007) are

formulated into a cell suspension at a concentration of 1.0-3.0 x 10⁷ cells/mL.[1]

Administration: The FCX-007 suspension is administered via intradermal injections of 0.25

mL into and around the margins of the target wound.[1][4]

Protocol 2: Assessment of COL7 Expression and Anchoring Fibril Formation

Biopsy Collection: Skin biopsies are collected from treated areas at specified time points

during the clinical trial (e.g., weeks 4, 12, 25, 52).[5]

Immunofluorescence (IF) Staining: Biopsy samples are processed and stained with

antibodies specific for human COL7 to assess its expression and localization at the dermal-

epidermal junction.[4]

Immunoelectron Microscopy (IEM): For a more detailed analysis, IEM is used to visualize the

ultrastructure of the dermal-epidermal junction and confirm the presence of newly formed,

structurally correct anchoring fibrils.[4]

Visualizations
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Caption: Workflow for the production and mechanism of action of FCX-007.
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Caption: Simplified workflow of the DEFI-RDEB Phase 3 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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